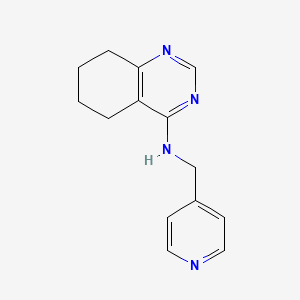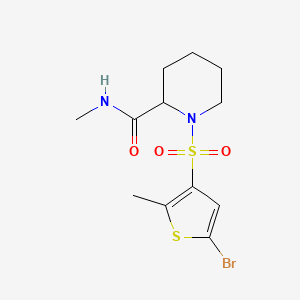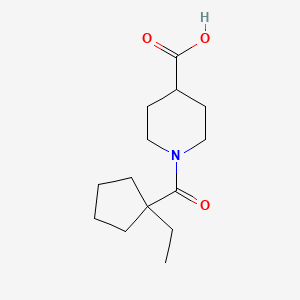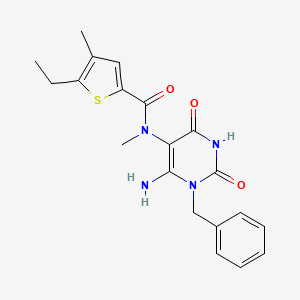![molecular formula C17H11Cl2N3O4 B7601578 [2-(2,6-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7601578.png)
[2-(2,6-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,6-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate: is a complex organic compound characterized by its unique structure, which includes both phthalazine and aniline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the phthalazine core, followed by the introduction of the aniline derivative. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2,6-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
[2-(2,6-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(2,6-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
[2-(2,6-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate: can be compared to other phthalazine derivatives and aniline derivatives.
Phthalazine derivatives: These compounds share the phthalazine core and may have similar biological activities.
Aniline derivatives: These compounds share the aniline moiety and can undergo similar chemical reactions.
Uniqueness
The uniqueness of This compound lies in its combined structure, which allows it to exhibit properties of both phthalazine and aniline derivatives. This dual functionality makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
[2-(2,6-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O4/c18-11-6-3-7-12(19)15(11)20-13(23)8-26-17(25)14-9-4-1-2-5-10(9)16(24)22-21-14/h1-7H,8H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDINAVPCBTPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-oxo-2-(N-propan-2-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7601505.png)
![[2-(3-chloro-2-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7601512.png)
![[2-(2,6-dimethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7601516.png)
![2-[(1-Ethylcyclopentanecarbonyl)amino]propanoic acid](/img/structure/B7601522.png)
![[2-(naphthalen-1-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7601527.png)
![[2-(2,6-difluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7601532.png)
![3-[(Oxolan-3-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7601535.png)


![N-[2-(3-fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B7601563.png)
![3-[(4-chlorophenyl)sulfanylmethyl]-N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B7601587.png)
![[2-[benzyl(propan-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7601597.png)
